Sodium oxacillin monohydrate
Description
Historical Context of Isoxazolyl Penicillin Research
The discovery of penicillin by Alexander Fleming in 1928 revolutionized medicine, ushering in the "Age of Antibiotics". rmmg.orgslideshare.net However, the widespread use of natural penicillins soon led to the emergence of bacterial resistance, primarily through the production of an enzyme called penicillinase (a type of β-lactamase) which inactivates penicillin. nih.govbritannica.com This was observed as early as 1940. nih.govtaylorandfrancis.com By the late 1960s, over 80% of both community and hospital-acquired Staphylococcus aureus strains were resistant to penicillin. nih.gov
This growing crisis prompted intense research into developing penicillin derivatives that could withstand the destructive action of penicillinase. nih.govcjpas.org.ng This led to the creation of semisynthetic, penicillinase-resistant penicillins, also known as second-generation penicillins. rxlist.comwisdomlib.org The isoxazolyl penicillins, a key group within this second generation, were first synthesized and evaluated in the mid-1960s. biorxiv.org This class includes oxacillin (B1211168), cloxacillin (B1194729), dicloxacillin, and flucloxacillin. biorxiv.orgunirioja.es Methicillin was the first antistaphylococcal penicillin developed, but oxacillin and other isoxazolyl penicillins have largely replaced it in clinical use. glpbio.comrmmg.org These compounds are characterized by their resistance to degradation by penicillinase enzymes produced by Gram-positive bacteria, making them effective against many strains of staphylococci that are resistant to natural penicillins. biorxiv.org
Role as a Reference Standard in Antimicrobial and Pharmaceutical Research
Sodium oxacillin monohydrate is widely utilized as a reference standard in both antimicrobial and pharmaceutical research. medchemexpress.comrpicorp.com Its well-defined chemical properties and consistent biological activity make it an ideal benchmark for various laboratory procedures. sigmaaldrich.com
In antimicrobial research, this compound is a cornerstone of susceptibility testing. toku-e.com It is used to determine the minimum inhibitory concentrations (MICs) of antibiotics against various bacterial strains, particularly Staphylococcus species. toku-e.comnih.gov For instance, representative MIC values for oxacillin against Staphylococcus aureus range from 0.125 µg/mL to 8 µg/mL. toku-e.com These tests are critical for monitoring the emergence and spread of antibiotic resistance and for guiding the appropriate selection of therapeutic agents. toku-e.com The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for susceptibility testing, and the use of a reliable reference standard like this compound is essential for obtaining accurate and reproducible results. taylorandfrancis.comnih.gov It is also used in the development and evaluation of new diagnostic tests for detecting antibiotic resistance, such as those for methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
In pharmaceutical research, this compound serves as a reference for quality control and formulation studies. rpicorp.comsigmaaldrich.com It is used to ensure the potency and purity of newly manufactured batches of oxacillin and related antibiotics. sigmaaldrich.com Furthermore, it is employed in research aimed at developing novel drug delivery systems and in studies investigating the synergistic effects of combining oxacillin with other compounds to enhance its antimicrobial activity. rpicorp.comsigmaaldrich.com
Below are tables detailing some of the key physicochemical properties of this compound and its applications as a reference standard.
| Property | Value |
| Molecular Formula | C₁₉H₁₈N₃NaO₅S · H₂O |
| Molecular Weight | 441.43 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Freely soluble in water, soluble in methanol |
| Storage Temperature | 2-8°C |
Table 1: Physicochemical Properties of this compound Source: rpicorp.comchemicalbook.comcpachem.comschd-shimadzu.com
| Application Area | Specific Use |
| Antimicrobial Susceptibility Testing | Determining Minimum Inhibitory Concentrations (MICs) against bacteria, particularly Staphylococcus species. |
| Quality Control | Serving as a primary or secondary pharmaceutical standard for assaying the purity and potency of oxacillin products. |
| Research and Development | Investigating mechanisms of penicillinase resistance and studying autolysins. |
| Diagnostic Test Development | Used in the evaluation of new tests for detecting antibiotic-resistant organisms like MRSA. |
Table 2: Applications of this compound as a Reference Standard Source: medchemexpress.comrpicorp.comsigmaaldrich.comtoku-e.comsigmaaldrich.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S.Na.H2O/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22;;/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26);;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIYWUUZWWBNMB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N3NaO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanism of Antimicrobial Action
Interaction with Penicillin-Binding Proteins (PBPs)
Investigating Autolysin Inhibitor Interference
Research suggests that β-lactam antibiotics like oxacillin (B1211168) may interfere with an autolysin inhibitor, leading to uncontrolled autolytic activity. drugbank.com When cell wall synthesis is arrested by oxacillin, the continued activity of these autolysins leads to the degradation of the existing peptidoglycan, contributing to cell lysis. mims.com
Studies comparing oxacillin-susceptible and oxacillin-tolerant strains of Staphylococcus aureus have provided evidence for the role of autolysins. nih.govnih.gov While both strains may have comparable levels of autolytic enzymes, the activity of these enzymes is significantly higher in the susceptible strain after exposure to oxacillin. nih.govnih.gov This suggests that in susceptible strains, oxacillin triggers a cascade that leads to enhanced autolytic activity, augmenting the bactericidal effect. nih.gov Conversely, in tolerant strains, this autolytic response is diminished, leading to a reduced rate of killing. asm.org
Antimicrobial Resistance Mechanisms Research
Resistance to Beta-Lactamase Hydrolysis
Sodium oxacillin (B1211168) was specifically designed to be stable against hydrolysis by staphylococcal β-lactamases (penicillinases). Its bulky acyl side chain sterically hinders the active site of these enzymes, preventing the cleavage of the crucial β-lactam ring. patsnap.compatsnap.com This intrinsic resistance to penicillinase is a cornerstone of its activity against many penicillin-resistant strains of Staphylococcus.
However, research has revealed nuances to this resistance. Some studies have investigated borderline oxacillin-resistant S. aureus (BORSA) and found that hyperproduction of β-lactamase can contribute to a modest increase in the minimum inhibitory concentration (MIC) of oxacillin. While not conferring high-level resistance, this phenomenon suggests that overwhelming concentrations of penicillinase may lead to a degree of clinically relevant hydrolysis.
Furthermore, research into other bacterial species has identified β-lactamases capable of hydrolyzing oxacillin, often referred to as oxacillinases. For instance, studies on Acinetobacter baumannii have characterized oxacillin-hydrolyzing β-lactamases that contribute to resistance against not only oxacillin but also other β-lactam antibiotics. researchgate.net
Penicillinase Resistance Studies
The inherent resistance of sodium oxacillin to penicillinase is a well-established principle. Its chemical structure, specifically the isoxazolyl group, provides a steric shield that protects the β-lactam ring from enzymatic degradation by common staphylococcal penicillinases. patsnap.com This characteristic distinguishes it from earlier penicillins, such as penicillin G, which are readily inactivated by these enzymes.
Studies have consistently demonstrated that typical penicillinase-producing strains of S. aureus that are susceptible to methicillin (and therefore oxacillin) remain susceptible to oxacillin despite their ability to produce penicillinase. This underscores the success of the molecular design of penicillinase-resistant penicillins.
However, as mentioned previously, the concept of "borderline" resistance has been a subject of investigation. In these cases, the high levels of secreted penicillinase may exert a "trapping" effect, binding to oxacillin and reducing the effective concentration of the antibiotic at the target site, even if hydrolysis is not substantial.
Research on Altered Affinity of Penicillin for Target Proteins
The primary mechanism of high-level resistance to sodium oxacillin in staphylococci is the alteration of its molecular target, the penicillin-binding proteins (PBPs). PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. patsnap.compatsnap.com Oxacillin, like other β-lactam antibiotics, exerts its bactericidal effect by binding to and inactivating these enzymes.
The most significant and widespread mechanism of resistance is the acquisition of the mecA gene, which is carried on a mobile genetic element called the staphylococcal cassette chromosome mec (SCCmec). The mecA gene encodes a unique PBP, known as PBP2a or PBP2'. PBP2a has a very low affinity for oxacillin and other β-lactam antibiotics. In the presence of oxacillin, the native PBPs are inhibited, but PBP2a can continue to function, allowing for the continued synthesis of the cell wall and rendering the bacterium resistant.
Beyond the mecA-mediated resistance, research has also identified mec-independent mechanisms of resistance. These often involve point mutations in the genes encoding the native PBPs, such as pbp1, pbp2, pbp3, and pbp4. These mutations can lead to structural changes in the PBPs that reduce their affinity for oxacillin, resulting in a low to moderate level of resistance. mdpi.com
| Resistance Mechanism | Genetic Basis | Effect on Oxacillin Affinity | Level of Resistance |
| PBP2a Production | mecA gene | Very low affinity | High |
| PBP Alterations | Point mutations in pbp genes | Reduced affinity | Low to Moderate |
Resistance in Specific Bacterial Strain Research
Studies on Staphylococcus aureus
Staphylococcus aureus is the primary target of sodium oxacillin, and consequently, the most studied organism in terms of resistance.
mecA-Mediated Resistance: The vast majority of clinically significant oxacillin resistance in S. aureus is due to the presence of the mecA gene and the production of PBP2a. Methicillin-resistant S. aureus (MRSA) is, by definition, resistant to oxacillin. The expression of mecA is regulated by a complex system involving the mecI repressor and the mecR1 signal transducer.
mec-Independent Resistance: Research has also focused on oxacillin resistance in the absence of mecA. These strains, sometimes referred to as borderline oxacillin-resistant S. aureus (BORSA) or modified S. aureus (MODSA), exhibit low-level resistance. Studies have identified several genetic loci that can contribute to this phenotype. For example, mutations in the pbp4 gene or its promoter region can lead to increased PBP4 production, which can partially compensate for the inhibition of other PBPs by oxacillin. Additionally, mutations in genes such as gdpP, which is involved in cell wall metabolism, have been linked to non-mec-mediated oxacillin resistance. nih.gov
A summary of key genes and their roles in mec-independent oxacillin resistance in S. aureus is presented below:
| Gene | Function of Gene Product | Effect of Mutation on Oxacillin Resistance |
| pbp4 | Penicillin-Binding Protein 4 | Increased production can lead to low-level resistance. |
| gdpP | c-di-AMP phosphodiesterase | Alterations can impact cell wall metabolism and increase resistance. nih.gov |
| clpX | Molecular chaperone | Mutations have been linked to oxacillin resistance. |
| sgtB | Peptidoglycan transferase | Alterations can contribute to resistance. |
Research on Staphylococcus epidermidis
Staphylococcus epidermidis, a common commensal of the skin, is also a significant opportunistic pathogen, particularly in the context of indwelling medical devices. Like S. aureus, oxacillin resistance in S. epidermidis is predominantly mediated by the mecA gene and the production of PBP2a. More than 70% of healthcare-associated S. epidermidis isolates are reported to be methicillin-resistant.
A notable characteristic of oxacillin resistance in S. epidermidis is its often heterogeneous expression. This means that within a single population of mecA-positive cells, only a subpopulation may express the resistance phenotype under standard laboratory conditions. This can make the detection of resistance more challenging. The genetic background of the strain and the presence of other regulatory elements can influence the level and homogeneity of resistance expression.
Mechanisms of Decreased Antibiotic Penetration Research
For an antibiotic to reach its target, it must first penetrate the bacterial cell envelope. Research into mechanisms that reduce the intracellular concentration of sodium oxacillin has focused on two main areas: decreased permeability and active efflux.
Decreased Permeability: While less commonly cited as a primary mechanism of oxacillin resistance compared to PBP2a production, alterations in the bacterial cell wall can contribute to reduced susceptibility. An increased thickness of the cell wall, for example, could theoretically hinder the diffusion of oxacillin to its PBP targets in the cytoplasmic membrane. nih.gov
Synergistic Antimicrobial Strategies Research
The emergence of antimicrobial resistance necessitates the exploration of innovative therapeutic approaches. One promising strategy involves the use of synergistic combinations of agents to enhance the efficacy of existing antibiotics, such as sodium oxacillin monohydrate. This section reviews the research on the synergistic antimicrobial effects of this compound when combined with substituted chalcones and blue light irradiation, particularly against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).
Combined Effects with Substituted Chalcones
Research has demonstrated a significant synergistic interaction between this compound and certain substituted chalcones against MRSA. Chalcones, which are precursors of flavonoids, have been investigated for their potential to restore the activity of β-lactam antibiotics against resistant bacterial strains.
An in vitro study investigated the synergism between several substituted chalcones in combination with oxacillin against an MRSA strain (S. aureus ATCC 43300). The study utilized a kinetic-turbidimetric method to evaluate the antimicrobial activity. The results indicated that most of the assayed chalcone-oxacillin combinations exhibited a notable synergistic action, effectively inhibiting the growth of the oxacillin-resistant strain.
The most effective combination was found to be 2´,3´-dihydroxychalcone with oxacillin, which showed a minimal inhibitory concentration (MIC) of 11.2 µg/mL. Other combinations, such as those with 2´,4-dihydroxychalcone, 2´,4´-dihydroxychalcone, and 2´,4´,3-trihydroxychalcone, also demonstrated satisfactory synergistic results. However, the combination of 2´,4´-dihydroxy-3´-methoxychalcone with oxacillin did not show a similar synergistic effect.
The findings suggest that the presence of specific substituted chalcones can significantly enhance the antimicrobial activity of oxacillin against MRSA. This synergistic effect is a promising avenue for the development of new combination therapies to combat MRSA infections.
Minimal Inhibitory Concentration (MIC) of Substituted Chalcones in Combination with Oxacillin against MRSA
| Substituted Chalcone | MIC of Combination (µg/mL) |
|---|---|
| 2´,3-dihydroxychalcone | 11.2 |
| 2´,4-dihydroxychalcone | 22.4 |
| 2´,4´-dihydroxychalcone | 15.3 |
| 2´,4´,3-trihydroxychalcone | 22.5 |
| 2´,4´-dihydroxy-3´-methoxychalcone | 73.9 |
Combined Effects with Blue Light Irradiation
The use of visible blue light irradiation is an emerging non-pharmacological approach for antimicrobial therapy. Research has explored the synergistic effects of combining blue light with conventional antibiotics, including oxacillin, to combat resistant bacteria.
A study investigating the inhibitory synergy between blue light irradiation (470 nm) and standard antibiotic treatments, including oxacillin, against Staphylococcus aureus demonstrated promising results. The research showed that combined therapy evinced synergy between blue light and all tested antibiotics in the short-term. This suggests that blue light irradiation can potentiate the antimicrobial effect of oxacillin.
The proposed mechanism for the antimicrobial action of blue light involves the photo-excitation of endogenous porphyrin-like photosensitizers within the bacteria. This process leads to the production of reactive oxygen species (ROS), which are cytotoxic to the bacterial cells. The synergy observed with antibiotics like oxacillin may be attributed to the complementary mechanisms of action, where blue light-induced stress enhances the susceptibility of the bacteria to the antibiotic.
While the inhibitory effect of blue light alone was found to be relatively dose-independent in the short term, the combination with antibiotics like oxacillin presents a more potent antimicrobial strategy. These findings highlight the potential of using blue light irradiation as an adjunct therapy to enhance the efficacy of this compound against challenging bacterial infections.
Advanced Analytical Methodologies for Characterization and Quantification
Spectrophotometric Determination Methods
Spectrophotometry offers a rapid and cost-effective approach for the determination of sodium oxacillin (B1211168) monohydrate. These methods are based on the principle of measuring the amount of light absorbed by a substance as a function of wavelength.
Direct UV-Visible spectrophotometry provides a straightforward method for the quantification of sodium oxacillin monohydrate. A simple and sensitive method involves the direct measurement of the native absorbance of the drug in the UV region. The detection wavelength for this analysis is typically set at 210 nm researchgate.net.
Another approach involves a kinetic-spectrophotometric method utilizing an oxidizing agent. One such method employs potassium hydrogen peroxomonosulfate as an oxidant to facilitate the quantitative determination of oxacillin nuph.edu.uaresearchgate.net. The progress of the reaction is monitored over time by measuring the change in absorbance, which is proportional to the concentration of the drug.
Additionally, a visible spectrophotometric method has been developed based on the formation of a colored complex. This method involves the reaction of oxacillin with 1-10 Phenanthroline in the presence of an oxidizing agent at an elevated temperature (70°C). The resulting intense bright yellow colored complex is then measured at its maximum absorption wavelength of 420 nm.
Charge transfer complexation reactions offer a sensitive and specific method for the spectrophotometric determination of this compound. This technique involves the reaction of an electron donor (the drug) with an electron acceptor to form a colored charge-transfer complex, which can be quantified.
A notable application of this method involves the use of iodine as a σ-acceptor. In a methanol-dichloromethane medium, this compound reacts with iodine to form a yellow charge-transfer complex nih.govnih.govresearchgate.net. The absorbance of this complex is measured at a maximum wavelength (λmax) of 365 nm nih.govnih.govresearchgate.net. This method has been validated for its specificity, linearity, precision, and accuracy nih.govnih.gov. The reaction stoichiometry between oxacillin and iodine has been determined to be 1:1 nih.gov.
Key parameters for the charge transfer complexation method are summarized in the table below.
| Parameter | Value |
| Electron Acceptor | Iodine |
| Solvent Medium | Methanol-Dichloromethane |
| λmax | 365 nm |
| Beer's Law Range | 2-8 µg/mL |
| Limit of Detection (LOD) | 0.39 µg/mL |
| Limit of Quantification (LOQ) | 1.18 µg/mL |
Chromatographic Separation and Quantification
Chromatographic techniques are powerful tools for the separation, identification, and quantification of this compound, even in complex matrices. These methods offer high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of this compound. Several HPLC methods have been developed for its determination in bulk drug substances and pharmaceutical preparations.
One established method utilizes a Hypersil BDS phenyl column with a mobile phase composed of 0.02 mol/L potassium dihydrogen phosphate solution (adjusted to pH 3.6 with phosphoric acid), acetonitrile, and methanol in a ratio of 700:225:75 (v/v/v). The detection is carried out at a wavelength of 225 nm with a flow rate of 1.0 mL/min researchgate.net. This method demonstrates good linearity and a low detection limit of 2.3 ng researchgate.net.
Another method, outlined in the United States Pharmacopeia (USP), employs a column with packing L11. The mobile phase consists of a mixture of a solution of 1.9 g of monobasic potassium phosphate in 700 mL of water, 300 mL of acetonitrile, and 100 mL of methanol. The flow rate is set at approximately 2 mL per minute, with detection at 225 nm nih.gov.
A comparative summary of different HPLC methods is presented in the table below.
| Parameter | Method 1 | Method 2 (USP) |
| Column | Hypersil BDS phenyl | Packing L11 (e.g., C18) |
| Mobile Phase | 0.02mol/L KH2PO4 (pH 3.6), Acetonitrile, Methanol (700:225:75) | 1.9g/700mL KH2PO4 in water, Acetonitrile, Methanol (700:300:100) |
| Flow Rate | 1.0 mL/min | ~2 mL/min |
| Detection Wavelength | 225 nm | 225 nm |
Capillary electrophoresis (CE) has emerged as a valuable alternative to HPLC for the analysis of penicillin derivatives, including oxacillin. Its advantages include high efficiency, short analysis times, and minimal solvent consumption.
Micellar electrokinetic capillary chromatography (MEKC), a mode of CE, has been successfully applied for the simultaneous separation of four penicillin derivatives: benzylpenicillin, ampicillin, amoxicillin, and oxacillin. An effective separation can be achieved using a buffer solution containing 25 mM sodium tetraborate and 100 mM sodium dodecyl sulfate (SDS) as a surfactant at a pH of 9.3. The analysis is performed with an applied voltage of +25 kV at a temperature of 25°C, allowing for the separation of all four compounds in under 5 minutes.
A simple capillary zone electrophoresis (CZE) method has also been utilized to study the stability of these penicillin derivatives in aqueous solutions at different temperatures. This method employs a 25 mM sodium tetraborate buffer (pH 9.3) with an applied voltage of +25 kV and detection at 210 nm.
The table below outlines the conditions for the MEKC separation of penicillin derivatives.
| Parameter | Value |
| Technique | Micellar Electrokinetic Capillary Chromatography (MEKC) |
| Buffer | 25 mM Sodium tetraborate and 100 mM Sodium dodecyl sulfate (SDS) |
| pH | 9.3 |
| Applied Voltage | +25 kV |
| Temperature | 25°C |
| Detection Wavelength | 210 nm |
Coupled Techniques for Structural and Kinetic Analysis
Hyphenated, or coupled, analytical techniques play a crucial role in the comprehensive analysis of this compound by providing both separation and detailed structural or quantitative information in a single run ajpaonline.comchemijournal.comrjpn.orgresearchgate.netiosrjournals.org. These techniques are particularly valuable for impurity profiling, degradation studies, and pharmacokinetic analysis.
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version, LC-MS/MS, are powerful tools for the structural characterization and quantification of oxacillin and its related substances. LC-MS/MS has been employed for the determination of oxacillin concentrations in human plasma, providing high sensitivity and specificity essential for bioequivalence and pharmacokinetic studies cabidigitallibrary.org. In these applications, plasma samples are typically prepared using protein precipitation before analysis cabidigitallibrary.org.
Furthermore, LC-MS is instrumental in the identification of degradation products and impurities. Studies have utilized LC-MS to characterize unknown impurities in oxacillin sodium, providing insights into its degradation pathways researchgate.net. For instance, the oxidation of oxacillin has been investigated, and the resulting reaction products were identified using spectral data from techniques including LC-MS learning-gate.comresearchgate.net.
In kinetic studies, coupled techniques are invaluable for monitoring the rate of degradation and the formation of products over time. The degradation of oxacillin has been studied using a combination of UV/Visible spectrophotometry for kinetic analysis and LC-MS for the identification of the degradation products, providing a comprehensive understanding of the reaction mechanism learning-gate.comresearchgate.net.
The application of these coupled techniques is summarized below.
| Technique | Application |
| LC-MS/MS | Quantification of oxacillin in human plasma for bioequivalence and pharmacokinetic studies. |
| LC-MS | Identification and characterization of impurities and degradation products. |
| UV/Visible Spectrophotometry & LC-MS | Kinetic analysis of degradation and identification of reaction products. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful tool for the analysis of this compound. This hybrid technique combines the superior separation capabilities of liquid chromatography with the highly sensitive and specific detection provided by mass spectrometry.
In research, LC-MS has been instrumental in identifying the reaction products formed during the degradation of oxacillin learning-gate.comresearchgate.net. For instance, in studies investigating the oxidation of oxacillin, LC-MS is employed for the structural and spectral analysis of the resulting complexes and stable products learning-gate.com. This capability is vital for understanding the degradation pathways and the stability of the compound under various conditions.
Furthermore, ultra-high-performance liquid chromatography (UHPLC) coupled with UV detection, a similar and often complementary technique to LC-MS, has been developed for the simultaneous determination of oxacillin and other β-lactam antibiotics in human plasma nih.gov. Such methods are essential for therapeutic drug monitoring and pharmacokinetic studies. An established UHPLC method demonstrated the capacity to separate and quantify eight different β-lactam antibiotics, including oxacillin, within a total analysis time of less than 13 minutes nih.gov.
Fourier-Transform Infrared Spectroscopy (FT-IR) in Degradation Studies
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable non-destructive technique used to identify functional groups and elucidate the molecular structure of compounds. In the context of this compound, FT-IR plays a significant role in degradation studies by providing insights into the chemical changes occurring in the molecule.
Research on the oxidation and degradation of oxacillin has utilized FT-IR to identify the reaction products learning-gate.comresearchgate.netlearning-gate.com. By comparing the FT-IR spectra of intact oxacillin with its degradation products, researchers can identify changes in the characteristic absorption bands corresponding to specific functional groups. For example, alterations in the β-lactam ring, the amide linkage, or the isoxazole (B147169) ring can be monitored. Studies have shown that FT-IR can detect spectral perturbations in bacteria treated with antibiotics, which relate to the drug's mode of action nih.gov. This suggests FT-IR's utility in observing the effects of degradation on the compound's biological interactions. The technique is also noted for being a "green" analytical method, as it often requires no organic solvents and minimal sample preparation biomedres.us.
Kinetic Spectrophotometric and Redox Titration Methodologies
Simple and efficient methods for the quantitative determination of this compound have been developed using kinetic spectrophotometry and redox titration. These methods offer reliable alternatives to more complex chromatographic techniques for routine quality control.
A notable study developed two independent procedures for quantifying oxacillin in both its pure form and in pharmaceutical preparations using potassium hydrogen peroxomonosulfate as an analytical reagent researchgate.netnuph.edu.uanbuv.gov.ua.
Kinetic Spectrophotometric Method: This method is based on the reaction kinetics between oxacillin and an oxidizing agent. The rate of the reaction, which is monitored spectrophotometrically, is proportional to the concentration of oxacillin. Studies investigating the degradation kinetics of oxacillin have used UV/Visible spectrophotometry to calculate rate constants from absorbance data learning-gate.comresearchgate.net.
Redox Titration Method: This approach involves the oxidation of the oxacillin molecule. In one developed procedure, after alkaline hydrolysis of the β-lactam ring, the degradation products are oxidized by a known excess of an oxidizing agent like potassium hydrogen peroxomonosulfate researchgate.netnuph.edu.uanbuv.gov.uanuph.edu.ua. The remaining unreacted oxidant is then determined by iodometric titration researchgate.netrsc.org. This back-titration method allows for the calculation of the amount of oxacillin present in the sample.
These methods have been shown to be in good agreement with established methods, demonstrating their accuracy and utility for quantitative analysis researchgate.netnuph.edu.ua.
Method Validation Parameters in Analytical Research
Validation of analytical methods is a critical requirement in pharmaceutical analysis to ensure that the chosen method is reliable, reproducible, and suitable for its intended purpose. The validation process, typically following guidelines from the International Conference on Harmonisation (ICH), evaluates several key parameters researchgate.netakjournals.comakjournals.com.
Specificity and Linearity Assessment
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components akjournals.com. For oxacillin, this means the method must be able to distinguish it from other penicillins, precursors, or excipients in a formulation researchgate.net.
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample. This is typically evaluated by a linear regression analysis of the analyte response versus concentration.
| Analytical Method | Analyte(s) | Linearity Range | Correlation Coefficient (r²) |
| HPLC-UV | Oxacillin | 5-500 µg/mL | 0.9996 researchgate.net |
| HPLC | Oxacillin Sodium Monohydrate | 0.3-1.5 µg/mL | ≥ 0.9992 uobasrah.edu.iq |
| UHPLC-UV | Oxacillin and 7 other β-lactams | 2-100 mg/L | Not specified, but method found to be linear nih.gov |
| HPLC/MS | Amoxicillin, Dicloxacillin | 2-28 µg/mL, 2-35 µg/mL | 0.9997, 0.9998 nih.gov |
Precision and Accuracy Evaluation
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) researchgate.netmedigraphic.com.
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage of the analyte recovered by the assay is calculated nih.gov.
| Method | Parameter | Result |
| Kinetic Spectrophotometric & Redox Titration | Precision (RSD) | 1.24 – 2.17% researchgate.netnuph.edu.ua |
| Kinetic Spectrophotometric & Redox Titration | Accuracy (Correctness, δ) | 0.45 – 0.86% researchgate.netnuph.edu.ua |
| HPLC | Precision (CV) | < 2% medigraphic.com |
| HPLC (for bovine muscle) | Accuracy (Mean Recovery) | 92% for oxacillin nih.gov |
| UHPLC-UV (for plasma) | Accuracy (Between- and within-run error) | -5.2% to 11.4% nih.gov |
| UHPLC-UV (for plasma) | Precision | < 14.2% nih.gov |
Limit of Detection (LOD) and Quantification (LOQ) Determination
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy nih.govtbzmed.ac.ir.
These parameters are crucial for determining the sensitivity of an analytical method, particularly for the analysis of impurities or degradation products. There are several methods for calculating LOD and LOQ, including using the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or using the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ/S; LOQ = 10 × σ/S, where σ is the standard deviation of the response and S is the slope) nih.govtbzmed.ac.ir.
| Analytical Method | LOD | LOQ |
| Spectrophotometric | 0.39 µg/mL | 1.18 µg/mL researchgate.net |
| HPLC-UV | 0.01 µg/mL | 0.025 µg/mL researchgate.net |
| HPLC | 1.46 µg/mL | 4.44 µg/mL uobasrah.edu.iq |
Some validation guidelines, particularly for bioanalytical methods, use the term Lower Limit of Quantification (LLOQ), which is defined as the lowest concentration on the calibration curve that can be determined with acceptable accuracy and precision nih.gov.
Robustness and Ruggedness Assessments
The reliability of an analytical method for the quantification and characterization of this compound is contingent upon its robustness and ruggedness. Robustness refers to the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Ruggedness, on the other hand, is the degree of reproducibility of test results obtained under a variety of conditions, such as different laboratories, analysts, instruments, and reagent lots. Both are critical components of method validation, ensuring consistent performance over time and across different operational circumstances.
Robustness Testing: Evaluating the Influence of Minor Method Variations
Robustness is a critical attribute of analytical procedures, demonstrating the reliability of a method to withstand minor fluctuations in operational parameters that may occur during routine analysis. For the quantification of this compound, robustness is typically evaluated by intentionally introducing small variations to the established method parameters and observing the impact on the analytical results. These investigations are crucial for identifying the parameters that require strict control to ensure the method's consistent performance.
A study on a spectrophotometric method for the determination of this compound assessed robustness by varying the reaction time and the ambient temperature. The results, expressed as percent recovery and relative standard deviation (RSD), demonstrated the method's stability against these minor changes.
Table 1: Robustness Assessment of a Spectrophotometric Method for this compound
| Parameter Varied | Variation | Percent Recovery (%) | RSD (%) |
|---|---|---|---|
| Reaction Time | -1 min | 99.85 | 0.75 |
| +1 min | 99.92 | 0.68 | |
| Temperature | -2°C | 99.78 | 0.81 |
| +2°C | 100.15 | 0.55 |
In the context of High-Performance Liquid Chromatography (HPLC), which is a prevalent technique for the analysis of this compound, robustness is evaluated by varying critical chromatographic conditions. While specific data for this compound is not extensively available in publicly accessible literature, studies on structurally similar compounds, such as cloxacillin (B1194729) sodium, provide valuable insights. For instance, a robustness study for an HPLC method for cloxacillin sodium involved altering the mobile phase composition. The low relative standard deviation (RSD) of the results indicated that minor variations in the mobile phase ratio did not significantly affect the quantification.
Table 2: Illustrative Robustness Data for an HPLC Method Based on a Structurally Similar Compound (Cloxacillin Sodium)
| Parameter Varied | Original Condition | Modified Condition | Assay Result (% Label Claim) | RSD (%) |
|---|---|---|---|---|
| Mobile Phase Composition (Buffer:Acetonitrile) | 60:40 v/v | 62:38 v/v | 99.8 | 0.45 |
| 58:42 v/v | 100.2 | 0.51 | ||
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 99.5 | 0.62 |
| 1.1 mL/min | 100.5 | 0.58 | ||
| Column Temperature | 30°C | 28°C | 99.7 | 0.49 |
| 32°C | 100.1 | 0.53 | ||
| Wavelength | 225 nm | 223 nm | 99.9 | 0.38 |
| 227 nm | 100.3 | 0.41 |
Note: This table is illustrative and based on typical robustness study designs for HPLC analysis of penicillins.
Ruggedness Testing: Ensuring Inter-Assay Reproducibility
Ruggedness, often considered a measure of the reproducibility of a method, is evaluated by assessing the consistency of results when the analysis is performed under different conditions. This typically involves variations in analysts, instruments, and laboratories. A ruggedness assessment provides confidence that the analytical method is transferable and will produce reliable results in different settings.
In the aforementioned spectrophotometric study of this compound, ruggedness was evaluated by analyzing the same sample using two different spectrophotometers. The results demonstrated good agreement between the two instruments, confirming the ruggedness of the method.
Table 3: Ruggedness Assessment of a Spectrophotometric Method for this compound Using Different Instruments
| Instrument | Percent Recovery (%) | RSD (%) |
|---|---|---|
| Spectrophotometer 1 | 99.52 | 0.429 |
| Spectrophotometer 2 | 99.46 | 0.451 |
For HPLC methods, ruggedness is typically assessed by having different analysts prepare and analyze samples, often on different instruments and on different days. The agreement between the results obtained by different analysts is a key indicator of the method's ruggedness.
Table 4: Illustrative Ruggedness Data for an HPLC Method Based on a Structurally Similar Compound (Cloxacillin Sodium)
| Condition | Parameter | Assay Result (% Label Claim) | RSD (%) |
|---|---|---|---|
| Analyst | Analyst 1 | 99.9 | 0.55 |
| Analyst 2 | 100.4 | 0.61 | |
| Instrument | HPLC System 1 | 100.1 | 0.58 |
| HPLC System 2 | 99.7 | 0.65 | |
| Day | Day 1 | 99.8 | 0.52 |
| Day 2 | 100.2 | 0.59 |
Note: This table is illustrative and based on typical ruggedness study designs for HPLC analysis of penicillins.
The successful validation of robustness and ruggedness ensures that an analytical method for this compound is reliable for its intended purpose in a real-world laboratory environment, where minor variations in operational conditions are inevitable.
Chemical Stability and Degradation Research
Decomposition Kinetics Studies
The degradation of sodium oxacillin (B1211168) monohydrate in aqueous solutions is a significant area of study, with research primarily focusing on its decomposition processes under various conditions.
First-Order Decomposition Processes
Studies have consistently shown that the decomposition of sodium oxacillin monohydrate in aqueous solutions follows first-order kinetics. actamedicamarisiensis.ro This implies that the rate of degradation is directly proportional to the concentration of the drug. In a notable study conducted in an acidic environment with a pH of 1.2, the decomposition process of oxacillin was perfectly described by a first-order kinetic model. actamedicamarisiensis.ro The calculated decomposition rate constant (k) and the half-life (t½) provide a quantitative measure of its instability under these conditions.
Table 1: First-Order Decomposition of this compound at pH 1.2
| Parameter | Value |
|---|---|
| Decomposition Rate Constant (k) | 1.33 h⁻¹ |
| Half-life (t½) | 31 minutes |
Data from a study on oxacillin stability in an acidic environment. actamedicamarisiensis.ro
Influence of Environmental Factors on Stability
The stability of this compound is significantly influenced by various environmental factors, including pH, temperature, and the composition of the solution. The hydrolysis of the β-lactam ring, a key structural feature of penicillins, is a primary degradation pathway and is highly dependent on pH and temperature. researchgate.net
In intravenous solutions, the type of vehicle plays a crucial role. For instance, sodium oxacillin degrades more rapidly in dextrose solutions compared to sodium chloride injections. This accelerated degradation is attributed to a catalytic effect of dextrose on the hydrolysis of the oxacillin molecule. learning-gate.com Temperature is another critical factor, with higher temperatures generally leading to increased degradation rates. learning-gate.com
Strategies for Stability Improvement
Given the inherent instability of this compound under certain conditions, researchers have explored various strategies to enhance its chemical stability.
Role of Auxiliary Substances in Enhanced Stability Research (e.g., Cyclodextrins)
A promising approach to improving the stability of this compound involves the use of auxiliary substances, with cyclodextrins being a primary focus of investigation. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, thereby protecting them from degradation.
Table 2: Protective Effect of Cyclodextrins on Oxacillin Stability in Acidic Medium (pH 1.2)
| Condition | Observation |
|---|---|
| Without Cyclodextrin | Complete decomposition in a few hours. |
| With Cyclodextrin | More than 50% of oxacillin remains undecomposed in the same period. |
Qualitative data from a study on improving oxacillin stability. actamedicamarisiensis.ro
Oxidation Pathways and Mechanisms
Beyond hydrolysis, oxidation represents another significant degradation pathway for this compound. The susceptibility of the molecule to oxidative processes has been investigated through various experimental setups.
One detailed study explored the oxidation of oxacillin by a monoperiodatocuprate [MPC (III)] complex in an alkaline medium. learning-gate.comresearchgate.netrepec.org This reaction was found to follow pseudo-first-order kinetics with respect to the oxidant and had a fractional order dependence on the substrate and alkali concentrations. learning-gate.comresearchgate.netrepec.org The primary active species responsible for the oxidation was identified as monoperiodatocuprate [MPC (III)]. learning-gate.comresearchgate.netrepec.org The study determined the uncatalyzed rate constants at different temperatures, providing insight into the thermodynamics of the reaction.
Table 3: Uncatalyzed Rate Constants for the Oxidation of Oxacillin by Monoperiodatocuprate (III) at Different Temperatures
| Temperature (K) | Uncatalyzed Rate Constant (kᵤ) x 10³ s⁻¹ |
|---|---|
| 293.15 | 1.15 |
| 298.15 | 1.76 |
| 303.15 | 2.65 |
| 308.15 | 3.92 |
Data from a kinetic study on the degradation of oxacillin. researchgate.net
Another investigated oxidation pathway is anodic oxidation. Studies using Ti/IrO2 anodes have shown that this electrochemical method can lead to the complete removal of oxacillin from water. researchgate.net The degradation process involves the transformation of the pollutant into more oxidized and biodegradable products. researchgate.net The initial aromatic by-products of this electrochemical oxidation have been identified, and a degradation pathway has been proposed. researchgate.net Further research on a boron-doped diamond electrode revealed that the electrooxidation of oxacillin is an irreversible and diffusion-controlled process. sciencepublishinggroup.com This process can occur through both direct electron transfer at the electrode surface and indirect oxidation mediated by in-situ generated oxidative species. sciencepublishinggroup.com
Preclinical Efficacy and Susceptibility Pattern Investigations
In Vitro Antimicrobial Susceptibility Testing (AST)
In vitro antimicrobial susceptibility testing (AST) is a fundamental component of preclinical evaluation for antibiotics like sodium oxacillin (B1211168) monohydrate. These tests establish the drug's spectrum of activity and are vital for monitoring bacterial resistance. Standardized methodologies are employed to ensure that results are reproducible and comparable. This involves exposing a known quantity of a bacterial isolate to a range of antibiotic concentrations in a controlled laboratory setting.
The Minimum Inhibitory Concentration (MIC) is a key metric of an antibiotic's potency, defined as the lowest concentration that prevents the visible growth of a microorganism. For sodium oxacillin monohydrate, MICs are typically determined through broth microdilution or agar dilution methods.
The MIC values for oxacillin are particularly important in differentiating between susceptible and resistant strains of staphylococci. Methicillin-susceptible Staphylococcus aureus (MSSA) isolates generally have oxacillin MICs of ≤2 µg/mL. fda.govasm.orgnih.gov In contrast, methicillin-resistant Staphylococcus aureus (MRSA) is characterized by oxacillin MICs of ≥4 µg/mL. fda.govnih.gov This resistance is primarily due to the mecA gene, which produces a modified penicillin-binding protein (PBP2a) with a low affinity for beta-lactam antibiotics like oxacillin. cdc.govsemanticscholar.org However, some strains that carry the mecA gene may still appear susceptible in phenotypic tests, a phenomenon known as oxacillin-susceptible MRSA (OS-MRSA). semanticscholar.orgnih.govasm.org
Studies have reported a wide range of MIC values for oxacillin against various MRSA isolates, from 0.5 to 256 µg/mL. nih.gov For some mecA-positive clinical isolates, oxacillin MICs have been observed to be ≤1 μg/mL. medchemexpress.com Research on other staphylococcal species, such as S. epidermidis and S. haemolyticus, has shown MIC90 values (the concentration inhibiting 90% of isolates) to be greater than 16 µg/mL. caymanchem.com
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC90 (µg/mL) |
|---|---|---|---|
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | Varies by study | ≤2 | 0.06 - 2 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Varies by study | 4 - >256 | >16 |
| Staphylococcus epidermidis | Varies by study | Data not consistently reported | >16 |
| Staphylococcus haemolyticus | Varies by study | Data not consistently reported | >16 |
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial population under specific in vitro conditions. bmglabtech.com It is determined by subculturing from the clear tubes of an MIC test onto antibiotic-free agar. bmglabtech.com
For bactericidal agents like oxacillin, the MBC is typically at or near the MIC for susceptible organisms. nih.gov However, the determination of oxacillin's MBC for Staphylococcus aureus can be influenced by various technical factors. nih.govnih.gov Some strains may exhibit tolerance, where the antibiotic inhibits growth but does not effectively kill the bacteria, resulting in an MBC that is significantly higher than the MIC. nih.gov In some cases, a paradoxical effect has been observed where more bacteria survive at higher concentrations of oxacillin above the MBC. nih.govasm.org
Research Models for Studying Antibiotic Effectiveness
To better predict clinical outcomes, research extends beyond static MIC and MBC tests to more dynamic models that simulate conditions within the human body.
Advanced in vitro models provide deeper insights into the pharmacodynamics of this compound. Time-kill assays, for example, measure the rate of bacterial killing over time at various antibiotic concentrations. nih.gov These studies help characterize the nature of an antibiotic's activity. Oxacillin, like other beta-lactam antibiotics, typically exhibits time-dependent killing, meaning its effectiveness is primarily related to the duration the drug concentration remains above the MIC.
Other models, such as the hollow-fiber infection model, can simulate human pharmacokinetic profiles, allowing researchers to study the effect of an antibiotic on a bacterial population over extended periods and to investigate the emergence of resistance.
In vivo animal models are crucial for evaluating an antibiotic's efficacy within a complex living system. These models account for host factors such as drug metabolism and immune responses. Murine models, including skin and lung infection models, have been used to investigate the effectiveness of oxacillin against MRSA strains. asm.orgnih.govnih.gov Other models, such as the zebrafish larval infection model, have also been employed to study the in vivo effects of oxacillin. nih.govwhiterose.ac.uk
The neutropenic mouse thigh infection model is a highly standardized and extensively used in vivo system for the preclinical evaluation of antimicrobials. imquestbio.comgardp.orgcriver.comnoblelifesci.com In this model, mice are treated with agents like cyclophosphamide to induce neutropenia, a state of low neutrophil counts. imquestbio.comgardp.orgnoblelifesci.com This minimizes the host's immune contribution to fighting the infection, thereby isolating and highlighting the antimicrobial activity of the drug being tested. imquestbio.comgardp.org
The standard procedure involves injecting a bacterial strain, such as S. aureus, into the thigh muscle of the neutropenic mice. noblelifesci.comnih.gov Following the infection, various dosing regimens of the antibiotic are administered. nih.gov The efficacy is then quantified by measuring the reduction in the number of colony-forming units (CFU) in the thigh tissue over time. noblelifesci.comnih.govresearchgate.net This model has been instrumental in studying the pharmacokinetics and pharmacodynamics of antibiotics and is considered a good predictor of effects in patients. gardp.org It has been successfully used to evaluate oxacillin's efficacy against staphylococcal infections. caymanchem.comnih.gov
Isolated Perfused Organ Models
Isolated perfused organ models represent a sophisticated ex vivo platform in preclinical research, bridging the gap between simple in vitro cell cultures and complex in vivo animal studies. These models involve the isolation of an intact organ from an animal and maintaining its physiological viability in a controlled laboratory setting through perfusion with an artificial blood substitute, such as a Tyrode solution. This technique allows for the detailed study of drug pharmacokinetics and pharmacodynamics, including absorption, distribution, metabolism, and excretion (ADME), in a specific organ without the confounding influences of the entire biological system.
In the context of antibiotic research, isolated perfused organ models are invaluable for investigating the tissue distribution and penetration of antimicrobial agents at the target site of infection. They provide a unique opportunity to control variables such as drug concentration, flow rate, and temperature, enabling precise measurements of drug concentrations in different tissue compartments. This is particularly crucial for understanding if therapeutic concentrations of an antibiotic are reached and maintained in the specific tissues where bacteria reside. Various organs, including the liver, kidney, and lung, have been utilized in such models to assess drug efficacy and toxicity. The data generated from these systems can help in optimizing dosing regimens and understanding potential reasons for therapeutic failures that might not be apparent from standard in vitro susceptibility tests.
Bovine Udder Perfusion Model for Tissue Distribution Studies
A specific and highly relevant application of isolated perfused organ models in veterinary medicine is the bovine udder perfusion model, which has been instrumental in studying the tissue distribution of intramammary antibiotics like this compound. This model is particularly advantageous because, in live animals, tissue distribution of intramammarily administered drugs is typically limited to analysis of milk and blood samples, providing an incomplete picture of drug concentration within the udder tissue itself.
In a notable study, isolated bovine udders were perfused with a gassed and warmed Tyrode solution to maintain tissue viability. A dose of 1000 mg of oxacillin, formulated entirely as this compound in two different lactation ointments, was administered intracisternally. Over a three-hour period, samples of the perfusate and glandular tissue from various locations within the udder were collected and analyzed.
The research findings demonstrated a clear concentration gradient, with the concentration of oxacillin decreasing as the vertical distance from the teat base increased nih.govresearchgate.net. This highlights the importance of formulation in ensuring adequate drug distribution throughout the udder. The study also revealed that the recovery of oxacillin was higher in the glandular tissue than in the perfusate, indicating good tissue penetration. The isolated perfused bovine udder model was thus deemed a suitable and valuable tool for studying the tissue distribution of antibiotics, with results that were largely comparable to the limited in vivo data available and effectively demonstrated the influence of different formulations on drug distribution nih.govresearchgate.net.
Biofilm Formation Inhibition Research
Bacterial biofilms pose a significant challenge in the treatment of infections, as they form a protective, matrix-enclosed community of bacteria that is notoriously resistant to conventional antibiotic therapies. Research into the ability of this compound to inhibit or disrupt these biofilms is crucial for enhancing its therapeutic efficacy, particularly against biofilm-forming pathogens like Staphylococcus aureus.
Studies have shown that oxacillin can have a significant impact on biofilm formation, even at sub-inhibitory concentrations. In one investigation, the combination of oxacillin and tetracycline was found to act synergistically against S. aureus biofilms in vitro, reducing the concentration of both antibiotics required to eradicate an established biofilm nih.gov. This suggests that combination therapy involving oxacillin could be a viable strategy to combat biofilm-associated infections.
Another innovative approach has explored enhancing the penetration of oxacillin into the biofilm matrix. By coupling oxacillin to G-quadruplexes (G4s) to form an OXG4/hemin complex, researchers facilitated the diffusion of the antibiotic into the biofilm nih.gov. This novel delivery system was found to be highly effective against S. aureus biofilms, paving the way for new DNA-based therapeutic strategies for biofilm eradication nih.gov.
Furthermore, the expression of resistance mechanisms can influence biofilm formation. It has been observed that the homogeneous expression of oxacillin resistance in S. aureus can impact its biofilm phenotype. This interplay between resistance and biofilm formation underscores the complexity of treating infections caused by methicillin-resistant S. aureus (MRSA) and highlights the need for continued research into agents that can effectively target biofilms.
Research on Formulation Impact on Efficacy
The formulation of an antibiotic can significantly influence its efficacy by affecting its stability, solubility, and, most importantly, its distribution to the site of infection. Research has demonstrated that the formulation of this compound plays a critical role in its therapeutic performance.
The aforementioned study utilizing the isolated perfused bovine udder model provides direct evidence of the impact of formulation on tissue distribution nih.govresearchgate.net. In this study, two different lactation ointments containing this compound were compared. One ointment contained sodium dodecylsulphate, while the other did not. The results showed that the formulation with sodium dodecylsulphate led to lower oxacillin concentrations in the glandular tissue and lymph nodes compared to the formulation without it nih.govresearchgate.net. This indicates that the choice of excipients in the formulation can either enhance or hinder the penetration and distribution of the active pharmaceutical ingredient.
Additionally, a dry-off ointment formulation, where 80% of the oxacillin was in the form of a benzathine salt, was also tested. This formulation resulted in even poorer absorption of oxacillin into the perfusate, which was attributed to the presence of aluminium monostearate nih.govresearchgate.net. These findings clearly illustrate that the composition of the vehicle carrying the this compound is a key determinant of its bioavailability at the target tissue.
Further research comparing generic and innovator formulations of oxacillin has also highlighted the importance of formulation. While some studies have found in vitro bioequivalence between different formulations, in vivo studies have sometimes shown therapeutic inequivalence researchgate.net. This discrepancy can often be attributed to differences in the formulation that affect the drug's behavior in a complex biological system. Therefore, comprehensive studies that assess not only the in vitro properties but also the in vivo or ex vivo performance of different this compound formulations are essential to ensure optimal therapeutic outcomes.
Chemical Synthesis and Structural Activity Relationships
Semi-Synthetic Origins from 6-Aminopenicillanic Acid Nucleus Research
Sodium oxacillin (B1211168) monohydrate is a semi-synthetic penicillin antibiotic. rxlist.com Its development stems from the landmark discovery and isolation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), by researchers at Beecham Research Laboratories in 1958. wikipedia.orgoup.com This discovery was a pivotal moment in medicinal chemistry, as 6-APA provided a versatile chemical scaffold for the synthesis of a vast number of new penicillin derivatives not readily accessible through fermentation alone. oup.comnih.gov
The core structure of all penicillins consists of a thiazolidine (B150603) ring fused to a β-lactam ring. wikipedia.org The isolation of 6-APA, which is essentially the penicillin core structure without the acyl side chain, allowed chemists to introduce various side chains via acylation of the 6-amino group. oup.com This process of chemical modification of a naturally produced core structure is the basis of the term "semi-synthetic."
The primary motivation for this research was to overcome the limitations of the early penicillins, such as Penicillin G. These limitations included a narrow spectrum of activity and, most critically, susceptibility to degradation by bacterial β-lactamase (penicillinase) enzymes, which were becoming increasingly prevalent, particularly in Staphylococcus aureus. wikipedia.orgpixorize.com By attaching different acyl groups to the 6-APA nucleus, researchers aimed to create new penicillins with improved properties, such as resistance to these bacterial enzymes. Oxacillin, developed by Beecham, emerged from these efforts as a key member of the isoxazolyl penicillin family, which also includes cloxacillin (B1194729) and dicloxacillin. wikipedia.orgchemicalbook.com These compounds were specifically designed to be stable against penicillinase, thereby providing a therapeutic option against resistant staphylococcal infections. pixorize.compatsnap.com
Structure-Activity Relationship (SAR) Investigations
The development of oxacillin and other penicillinase-resistant penicillins is a classic example of successful structure-activity relationship (SAR) studies. The central finding of these investigations was that the nature of the acyl side chain attached to the 6-aminopenicillanic acid (6-APA) nucleus is the primary determinant of the compound's stability against β-lactamase enzymes. pharmacy180.com
The key structural feature of oxacillin responsible for its resistance to penicillinase is the bulky 3-phenyl-5-methylisoxazolyl group attached to the 6-amino position of the penicillin core. pixorize.compharmacy180.com This sterically hindered side chain effectively shields the adjacent β-lactam ring—the pharmacophore responsible for antibacterial activity—from being accessed and hydrolyzed by the bacterial β-lactamase enzyme. pixorize.compatsnap.com In penicillins like methicillin, nafcillin, and the isoxazolyl penicillins (oxacillin, cloxacillin, dicloxacillin), an aromatic ring is directly attached to the side chain amide carbonyl, with substitutions at the ortho positions relative to the point of attachment, contributing to this protective steric bulk. pharmacy180.com
Further SAR studies within the isoxazolyl penicillin series have elucidated the role of other substituents. The general structure of this class allows for modifications that influence both stability and activity. The isoxazole (B147169) ring itself is crucial, and the specific substituents on this ring and the phenyl group can modulate the compound's properties. For instance, the addition of halogen atoms to the phenyl ring, as seen in cloxacillin and dicloxacillin, can further enhance acid stability and oral absorption compared to oxacillin. nih.gov However, the fundamental principle remains the same: the large, rigid side chain provides a physical barrier to enzymatic inactivation, a defining characteristic of this class of antibiotics. pixorize.com
| Structural Feature | Contribution to Activity/Stability |
|---|---|
| β-Lactam Ring | Essential for antibacterial activity; binds to penicillin-binding proteins (PBPs) to inhibit cell wall synthesis. wikipedia.org |
| Thiazolidine Ring | Fused to the β-lactam ring, forming the core 6-APA nucleus. wikipedia.org |
| Bulky Isoxazolyl Side Chain | Provides steric hindrance, protecting the β-lactam ring from hydrolysis by bacterial penicillinase enzymes. pixorize.compharmacy180.com |
| Electron-withdrawing groups on the side chain | Can increase stability in acidic environments, improving oral bioavailability. pharmacy180.comscienceinfo.com |
Characterization of Impurities and Metabolites for Research Standards
The purity of any pharmaceutical compound is critical, and for sodium oxacillin monohydrate, a profile of potential impurities has been characterized to establish research and quality control standards. These impurities can arise from the manufacturing process, degradation of the final product, or from starting materials. Pharmaceutical reference standards for these impurities are essential for analytical method development, validation, and quality control of the active pharmaceutical ingredient (API). synzeal.comaxios-research.com
Several named impurities of oxacillin are recognized by pharmacopeias, and reference standards are available from various suppliers. These are often designated with letters (e.g., Impurity C, E, F). For example, Oxacillin EP Impurity E is identified as cloxacillin, highlighting the close structural relationship among the isoxazolyl penicillins. pharmaffiliates.comsynzeal.com The characterization of these impurities involves techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to determine their structure and quantity.
| Impurity Name/Designation | Chemical Name or Structure Information | CAS Number |
|---|---|---|
| Oxacillin EP Impurity C | (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (Penicillin G) | 113-98-4 |
| Oxacillin EP Impurity E | (2S,5R,6R)-6-[[[3-(2-Chlorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (Cloxacillin) | 61-72-3 |
| Oxacillin Sodium Monohydrate EP Impurity F | (2R,5R,6R)-3,3-dimethyl-6-[[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbothioic acid (Thiooxacillin) | 5053-35-0 |
In addition to process-related impurities, research has focused on identifying the metabolites of oxacillin formed in the body. Mass-spectrometric investigations have shown that the active metabolites of isoxazolyl penicillins, including oxacillin, are 5-hydroxymethyl derivatives. scispace.com This hydroxylation occurs on the 5-methyl group of the isoxazole ring, a reaction likely catalyzed by monooxygenase enzymes in the liver. scispace.com These metabolites often retain antibacterial activity comparable to the parent compound. scispace.com Understanding the metabolic fate of oxacillin is crucial for a complete understanding of its pharmacological profile. Nontargeted metabolomics studies have also been employed to investigate the broader metabolic changes in bacteria, such as Staphylococcus aureus, in response to oxacillin treatment, providing insights into resistance mechanisms. researchgate.netsemanticscholar.org
Development of Stable Isotope Products for Research Applications
Stable isotope-labeled (SIL) versions of this compound have been developed as critical tools for advanced research applications. These compounds incorporate heavy isotopes of elements like hydrogen (deuterium, ²H or D) or carbon (¹³C) into the oxacillin molecule. medchemexpress.commedchemexpress.com The key advantage of SIL compounds is that they are chemically identical to their unlabeled counterparts but have a higher mass, making them distinguishable by mass spectrometry.
The primary application of SIL oxacillin is in quantitative bioanalysis, particularly in pharmacokinetic and metabolism studies. medchemexpress.comclearsynth.com By using an SIL version of oxacillin as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays, researchers can achieve highly accurate and precise quantification of the drug in biological matrices like plasma or urine. clearsynth.com This is because the SIL internal standard co-elutes with the unlabeled drug and experiences similar ionization effects in the mass spectrometer, correcting for variations in sample preparation and analysis.
Deuterated oxacillin, such as Oxacillin-d5, where five hydrogen atoms are replaced by deuterium (B1214612), is one such product used for these purposes. medchemexpress.com Similarly, Oxacillin-¹³C6, which incorporates six ¹³C atoms, is also available. medchemexpress.com The use of stable isotopes, particularly deuterium, has also gained attention for its potential to alter the metabolic profiles of drugs, a field known as "deuterium modification," which can be explored to improve a drug's properties. medchemexpress.comnih.gov These labeled compounds are indispensable for modern drug development and clinical research, enabling detailed investigation of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
| Stable Isotope Product | Description | Primary Research Application |
|---|---|---|
| Oxacillin-d5 | Oxacillin labeled with five deuterium (²H) atoms. medchemexpress.com | Internal standard for quantitative mass spectrometry; pharmacokinetic and metabolism studies. medchemexpress.comclearsynth.com |
| Oxacillin-¹³C6 | Oxacillin labeled with six carbon-13 (¹³C) atoms. medchemexpress.com | Internal standard for mass spectrometry; metabolic flux analysis. medchemexpress.comclearsynth.com |
Environmental Fate, Occurrence, and Transformation Research
Identification and Separation in Environmental Samples
Detecting and quantifying sodium oxacillin (B1211168) monohydrate in complex environmental matrices such as water and soil requires sophisticated analytical techniques. The process typically involves a sample preparation step to extract and concentrate the analyte, followed by instrumental analysis for identification and measurement.
Solid-phase extraction (SPE) is a commonly employed method for the cleanup and pre-concentration of oxacillin from water and soil extracts. researchgate.netnih.gov Various SPE cartridges, such as the Oasis HLB, are utilized to isolate antibiotic residues from environmental samples before analysis. researchgate.net
Several analytical methods have been developed for the determination of oxacillin in different samples:
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) detection, is a widely used technique for separating and quantifying oxacillin. One method uses a C6-Phenyl column with gradient elution to separate oxacillin from other antibiotics within 10 minutes. researchgate.net Another developed method uses a phenyl column with detection at a wavelength of 225nm. dntb.gov.ua
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is ideal for detecting trace levels of antibiotics in environmental waters. mdpi.comnih.gov LC-MS/MS methods have been developed for the simultaneous screening and quantification of multiple antibiotic classes, including β-lactams like oxacillin. caymanchem.com Turbulent flow liquid chromatography coupled to high-resolution mass spectrometry has also been used for the determination of oxacillin in biological fluids. researchgate.net
Spectrophotometry: Simpler and more cost-effective spectrophotometric methods have also been developed. One such method is based on the charge transfer complexation reaction of oxacillin with iodine in a methanol-dichloromethane medium, with absorbance measured at 365 nm. pfizer.comd-nb.info This technique has been successfully applied to analyze oxacillin in human urine samples, demonstrating its potential for environmental sample analysis. pfizer.com
Table 1: Analytical Methods for Sodium Oxacillin Monohydrate Detection
| Technique | Detection Method | Sample Preparation | Key Findings/Application | Reference |
|---|---|---|---|---|
| HPLC | UV/Vis Detection | Solid-Phase Extraction (SPE) | Separation of eight antibiotics, including oxacillin, from surface water. | researchgate.net |
| LC-MS/MS | Mass Spectrometry | Solid-Phase Extraction (SPE) | Simultaneous analysis of multiple antibiotic residues in aquaculture and river water. | nih.gov |
| Spectrophotometry | UV/Vis Absorbance | Charge transfer complexation | Simple and sensitive method for determination in urine, applicable to water samples. | pfizer.comd-nb.info |
Persistence and Accumulation in Environmental Compartments
The persistence of antibiotics in the environment is a significant concern as it can contribute to the selection pressure for antibiotic-resistant bacteria. nuph.edu.ua The fate of antibiotics like this compound in soil and water is governed by processes such as sorption, degradation, and transformation. fda.govlearning-gate.com
This compound is soluble in water, which suggests it is likely to be mobile in the environment. nih.gov However, specific data on its degradation half-life (DT50) in soil or water is not extensively documented in the reviewed literature. The persistence of antibiotics in soil is highly variable and depends on numerous factors, including the physicochemical properties of the compound, soil characteristics (pH, organic matter, clay content), and climatic conditions. nih.govlearning-gate.comnih.gov
Sorption to soil and sediment particles is a key process affecting an antibiotic's mobility and bioavailability. fda.gov The soil-water partition coefficient (Kd) is a common parameter used to predict the transport behavior of contaminants. researchgate.netchemsafetypro.com A high Kd value indicates strong adsorption to soil and low mobility, while a low value suggests the compound is more likely to remain in the water phase and be transported. drugbank.com While specific Kd values for oxacillin were not found in the search results, the sorption of β-lactam antibiotics can be influenced by soil properties. researchgate.net For instance, the interaction of organic matter with soil can block access of antibiotics to sorption sites. fda.gov
While the biological half-life of oxacillin in humans is short, around 20 to 30 minutes, this cannot be directly extrapolated to environmental persistence, which is governed by different biotic and abiotic degradation processes. caymanchem.comd-nb.infonih.gov
Degradation and Elimination Pathways in Waste Management
Conventional wastewater treatment plants (WWTPs), which primarily rely on activated sludge, are often ineffective at completely removing recalcitrant pharmaceutical compounds. nuph.edu.ua Research has shown that oxacillin is poorly biodegradable by the mixed microbial populations found in activated sludge. bohrium.com This limited removal can lead to its discharge into aquatic environments, contributing to the spread of antibiotic resistance. bohrium.com
To address this challenge, various advanced oxidation processes (AOPs) have been investigated for their efficacy in degrading oxacillin. These technologies are based on the generation of highly reactive species, such as hydroxyl radicals (•OH), which can break down complex organic molecules. researchgate.net
Key degradation pathways studied for oxacillin include:
Ionizing Radiation: Treatment with gamma irradiation or electron beams has been shown to effectively degrade oxacillin in aqueous solutions. bohrium.com The primary mechanism involves the attack of hydroxyl radicals on the bicyclic β-lactam part of the molecule, which eliminates its antimicrobial activity. bohrium.com Notably, the degradation products from this process were found to be more easily biodegradable than the parent compound. bohrium.com
Strong Ionization Discharge: A study on the degradation of oxacillin using a strong ionization dielectric barrier discharge (DBD) system found that •OH was the main active species responsible for its removal. dntb.gov.ua This process achieved a 91.5% removal efficiency for an initial concentration of 20 mg/L under optimal conditions. dntb.gov.ua Two main by-products were identified, resulting from hydroxylation and decarboxylation reactions. dntb.gov.ua
Anodic Oxidation: Electrochemical oxidation using Ti/IrO2 anodes has demonstrated high potential for eliminating oxacillin. researchgate.net This method achieved complete removal of the antibiotic and its antimicrobial activity within just 4 minutes of treatment, with a significant increase in the biodegradability of the solution. researchgate.net
Photo-Fenton Process: The photo-Fenton process, which uses iron ions and hydrogen peroxide under light, has also been applied to degrade oxacillin at a near-neutral pH. pfizer.com
Table 2: Advanced Oxidation Processes for Oxacillin Degradation
| Degradation Method | Primary Reactive Species | Key Findings | Reference |
|---|---|---|---|
| Ionizing Radiation (Gamma/E-beam) | Hydroxyl Radicals (•OH) | Effective degradation; products are more biodegradable. | bohrium.com |
| Strong Ionization Discharge | Hydroxyl Radicals (•OH) | Achieved 91.5% removal; identified hydroxylation and decarboxylation by-products. | dntb.gov.ua |
| Anodic Oxidation (Ti/IrO2 anodes) | Hydroxyl Radicals (•OH) | Complete removal in 4 minutes; significantly increased biodegradability. | researchgate.net |
| Photo-Fenton Process | Hydroxyl Radicals (•OH) | Effective degradation at near-neutral pH. | pfizer.com |
Recycling and Transformation of Residues
An innovative approach to managing pharmaceutical waste involves not just degradation but transformation into valuable materials. This aligns with the principles of a circular economy, where waste is repurposed, creating a beneficial outcome from a potential pollutant.
Research has demonstrated a novel and promising strategy for recycling oxacillin residues from environmental waste by converting them into graphene quantum dots (GQDs). fda.govnih.gov GQDs are zero-dimensional carbon nanomaterials with unique photoluminescence properties, making them suitable for applications in sensing and bioimaging. nih.gov
The synthesis involves a thermal procedure where oxacillin residues are used as a carbon precursor. Two main protocols have been developed:
o-GQDs: These GQDs are synthesized using oxacillin as the sole precursor. The process involves sonicating oxacillin residue with sulfuric acid and then heating it at 200 °C for 8 hours. nih.gov
e-GQDs: In this method, ethylenediamine (B42938) (EDA) is used as a nitrogen source along with oxacillin. Fifty milligrams of oxacillin are heated with EDA and sulfuric acid at 200 °C. nih.gov
The resulting e-GQDs, which are nitrogen-doped, exhibit significantly stronger fluorescence emission compared to the o-GQDs. fda.govnih.gov Characterization using infrared (IR) and Raman spectroscopy confirmed the presence of oxygen-containing groups and primary amines at the edges of the graphitic nanolayers for e-GQDs. nih.gov This straightforward method presents a viable pathway for transforming residual antibiotic contaminants into non-toxic, functional nanomaterials. fda.govnih.gov
Table 3: Comparison of Graphene Quantum Dots Synthesized from Oxacillin
| GQD Type | Precursors | Synthesis Conditions | Key Characteristics | Reference |
|---|---|---|---|---|
| o-GQDs | Oxacillin, Sulfuric Acid | Heated at 200 °C for 8 hours | Diameter range: 5–24 nm; weaker fluorescence. | nih.gov |
| e-GQDs | Oxacillin, Ethylenediamine (EDA), Sulfuric Acid | Heated at 200 °C | Diameter range: 5–16 nm; stronger fluorescence emission; nitrogen-doped. | nih.gov |
Emerging Research Directions and Future Perspectives
Development of Novel Antibacterial Strategies
The development of novel antibacterial strategies is paramount to extending the therapeutic lifespan of established antibiotics like sodium oxacillin (B1211168) monohydrate. Current research is multifaceted, exploring combination therapies, antivirulence approaches, and the development of new compounds to work in concert with oxacillin.
One promising avenue is the use of combination therapies to restore oxacillin's activity against resistant strains, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). Research has shown that certain non-antibiotic compounds can act synergistically with oxacillin. For instance, substituted chalcones have demonstrated a significant synergistic action with oxacillin against MRSA. nih.govscielo.brresearchgate.net Similarly, a novel 1,2,4-oxadiazole-containing derivative, compound 12, was found to work synergistically with oxacillin, reducing the expression of genes in the mec operon responsible for resistance. nih.govmdpi.com This synergistic effect allows for the use of lower concentrations of both agents, potentially leading to the development of new combination antibiotics against MRSA infections. nih.govscielo.br
Another innovative approach involves redeploying β-lactam antibiotics, including oxacillin, as antivirulence agents. nih.gov Studies have shown that oxacillin can significantly weaken the virulence of MRSA, even though the pathogen is resistant to the drug's bactericidal effects. nih.gov This is achieved through the repression of the accessory gene regulator (agr) quorum-sensing system and alterations to the cell wall, which in turn makes the MRSA more susceptible to the host's immune system. nih.gov This suggests a potential role for β-lactam antibiotics as an adjunct therapy to reduce the pathogenicity of MRSA infections. nih.gov
Furthermore, the development of new β-lactamase inhibitors is a critical strategy. nih.govnih.govmdpi.com β-lactamases are enzymes produced by bacteria that inactivate β-lactam antibiotics. While traditional inhibitors like clavulanic acid, sulbactam, and tazobactam are effective against some β-lactamases, new classes of enzymes have emerged that are resistant to these inhibitors. nih.govnih.gov Newer diazabicyclooctane inhibitors, such as avibactam and relebactam, have a broader spectrum of activity that includes class A carbapenemases and class C enzymes. drugbank.com Research is ongoing to develop inhibitors that are effective against the highly diverse class D oxacillinases (OXA) and metallo-β-lactamases (MBLs), which pose a significant challenge. nih.govnih.govmdpi.comasm.org
Table 1: Synergistic Effects of Investigational Compounds with Oxacillin against MRSA
| Investigational Compound | Target Organism | Key Finding | Reference |
|---|---|---|---|
| Substituted Chalcones | S. aureus ATCC 43300 (MRSA) | Demonstrated interesting synergistic action with oxacillin. The best combination was 2´,3´-dihydroxychalcone-oxacillin with a MIC of 11.2 µg/mL. | nih.govscielo.br |
| 1,2,4-oxadiazole derivative (Compound 12) | MRSA | Showed synergistic interaction with oxacillin, with a Fractional Inhibitory Concentration (FIC) index value of 0.396. Reduced the expression of genes in the mec operon. | nih.govmdpi.com |
| Polyamines (Spermine and Spermidine) | S. aureus | Increased the susceptibility of S. aureus to β-lactam antibiotics. | nih.gov |
Addressing Microbial Resistance Challenges in Future Research
The future of sodium oxacillin monohydrate's efficacy is intrinsically linked to overcoming the complex and evolving mechanisms of microbial resistance. Future research must focus on a deeper understanding of these mechanisms to develop targeted countermeasures.
The primary mechanism of oxacillin resistance in S. aureus is the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a, that has a low affinity for β-lactam antibiotics. nih.govnih.gov However, instances of mecA-independent oxacillin resistance are being increasingly reported. nih.govnih.govmdpi.com These mechanisms can include the hyperproduction of β-lactamase, modifications or overexpression of native penicillin-binding proteins, or mutations in genes related to cell wall metabolism, such as gdpP. nih.govnih.gov The emergence of these alternative resistance pathways highlights the need for diagnostic tools that can detect both mecA-dependent and independent resistance to guide appropriate therapy. nih.gov
A significant challenge is the phenomenon of inducible resistance, where an initially susceptible bacterium can become resistant upon exposure to an antibiotic. frontiersin.org Studies have shown that some strains of mecA-positive S. aureus that appear susceptible in initial testing can be induced to express resistance in the presence of oxacillin. frontiersin.orgasm.org This can be due to mutations in the mecA gene that are selected for under antibiotic pressure. asm.org Future research needs to explore the triggers and molecular switches for inducible resistance to develop strategies to prevent its emergence during treatment.
A promising area of future research is the targeting of bacterial systems that regulate the expression of resistance. For example, the VraSR two-component system in S. aureus plays a crucial role in the cell wall stress response and is involved in the expression of methicillin resistance. asm.org Deletion of the vraSR operon has been shown to restore the effectiveness of oxacillin in animal models of MRSA infection. asm.org This provides a proof-of-principle for the development of new drugs that could inhibit VraS or VraR, thereby resensitizing MRSA to oxacillin. asm.org
**Table 2: Mechanisms of Oxacillin Resistance in *Staphylococcus aureus***
| Resistance Mechanism | Description | Key Genes/Proteins Involved | Reference |
|---|---|---|---|
| mecA-Mediated Resistance | Acquisition of a mobile genetic element (SCCmec) carrying the mecA gene, which encodes PBP2a, a penicillin-binding protein with low affinity for β-lactam antibiotics. | mecA, PBP2a | nih.govnih.gov |
| mecA-Independent Resistance | Resistance in the absence of the mecA gene. | ||
| β-lactamase Hyperproduction | Overproduction of β-lactamase enzymes that hydrolyze the β-lactam ring of oxacillin. | blaZ | nih.govmdpi.com |
| PBP Modifications | Overexpression or structural modifications of native penicillin-binding proteins. | PBP genes | nih.gov |
| Mutations in Regulatory Genes | Mutations in genes involved in cell wall metabolism and other regulatory pathways. | gdpP | nih.gov |
| Inducible Resistance | Strains that appear susceptible but can express resistance upon exposure to oxacillin. This can be due to upregulation of mecA or selection for mutations. | mecA, vraSR | frontiersin.orgasm.org |
Q & A
Q. What validated analytical methods are recommended for quantifying sodium oxacillin monohydrate in pharmaceutical formulations?
A high-performance liquid chromatography (HPLC-UV) method using a Zorbax 300-SCX column (5 µm, 4.6 × 250 mm) with a mobile phase of water:acetonitrile:methanol (40:30:30) and 10 mM formic acid (pH 4.8) at 230 nm provides robust quantification . Validation parameters include a linear range of 0.3–1.5 µg/mL (R² = 0.9992), LLOD = 1.46 µg/mL, and LLOQ = 4.44 µg/mL, with intraday precision <2% RSD . Alternative spectrophotometric methods using iodine charge-transfer complexation at 365 nm are also validated (LOD = 0.39 µg/mL, LOQ = 1.18 µg/mL) .
Q. How does this compound’s solubility and stability impact experimental design?
The compound is freely soluble in water, methanol, and dimethyl sulfoxide but insoluble in dichloromethane or ether . Stability is pH-dependent: aqueous solutions (3%) maintain stability at pH 4.5–7.4. Avoid co-formulation with aminoglycosides or tetracyclines due to incompatibility . For HPLC analysis, prepare stock solutions in methanol and store at controlled temperatures (≤25°C) to prevent degradation .
Q. What are the pharmacodynamic properties of this compound relevant to in vitro studies?
Oxacillin is a β-lactamase-resistant penicillin with a narrow spectrum targeting methicillin-susceptible Staphylococcus aureus (MSSA). Its minimal inhibitory concentration (MIC) ranges from 0.12–4 µg/mL for MSSA. Protein binding is 89–94%, requiring adjusted concentrations in serum-containing media .
Advanced Research Questions
Q. How can researchers optimize chromatographic parameters to resolve discrepancies in oxacillin quantification?
Conflicting LLOD/LOQ values across studies (e.g., HPLC vs. spectrophotometry) may arise from column temperature effects or mobile phase composition. For instance, increasing column temperature reduces retention time but risks baseline instability . Method robustness can be improved using the IonPac Zorbax 300-SCX column with isocratic elution (1.0 mL/min flow rate) and UV detection at 230 nm . Validate precision via interday assays (91–100% recovery, RSD <2%) .
Q. What experimental strategies address contradictions in pharmacokinetic (PK) data for oxacillin in animal models?
Population PK studies using continuous infusion in serum (calibrated via LC-MS/MS with pooled human serum) demonstrate superior target attainment over bolus dosing. Key parameters include a volume of distribution (Vd) of 0.3 L/kg and clearance (CL) of 0.2 L/h/kg. Adjust dosing regimens using Monte Carlo simulations to account for inter-species variability .
Q. How can cross-modal plasticity studies inform oxacillin’s neurotoxic potential?
In rewired hamster models, oxacillin’s inhibition of sensory substitution (e.g., auditory cortex lesions impairing visual discrimination) suggests indirect neurotoxicity. Pair behavioral assays (e.g., Y-maze discrimination) with histochemical analysis to assess cortical plasticity disruptions .
Q. What molecular mechanisms underlie oxacillin’s resistance in Staphylococcus biofilms?
Mechanisms include altered penicillin-binding protein (PBP2a) expression and efflux pump upregulation. Use RNA sequencing to identify differentially expressed genes (e.g., mecA) in biofilm vs. planktonic cultures. Validate via RT-qPCR and β-lactamase activity assays .
Methodological Guidance
Q. How should researchers validate oxacillin quantification in complex biological matrices (e.g., urine)?
Employ standard addition methods (e.g., spiking 0.5–1.1 µg/mL oxacillin into urine) to mitigate matrix effects. Use formic acid (pH 4.8) in extraction buffers to enhance recovery. Validate via linearity (R² ≥0.995) and precision (RSD <5%) across three batches .
Q. What in vitro models best simulate oxacillin’s pharmacodynamic activity in chronic infections?
Dynamic biofilm models using CDC bioreactors with intermittent dosing (e.g., 8 µg/mL every 6 hours) mimic physiological conditions. Assess efficacy via LIVE/DEAD staining and minimum biofilm eradication concentration (MBEC) assays .
Q. How can computational modeling improve oxacillin dosing in immunocompromised populations?
Mechanistic PK/PD models integrating renal function (e.g., glomerular filtration rate) and albumin levels predict free drug concentrations. Validate using clinical data from continuous infusion trials (e.g., 12 g/day in critically ill patients) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
